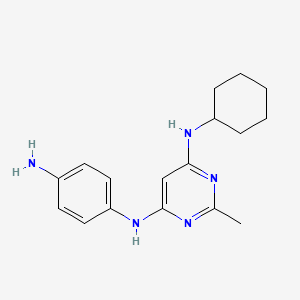

N4-(4-aminophenyl)-N6-cyclohexyl-2-methylpyrimidine-4,6-diamine

Description

N4-(4-Aminophenyl)-N6-cyclohexyl-2-methylpyrimidine-4,6-diamine is a pyrimidine derivative with a 2-methyl substituent and diamino groups at positions 4 and 5. The 4-position is substituted with a 4-aminophenyl group, while the 6-position features a cyclohexyl moiety.

Properties

IUPAC Name |

6-N-(4-aminophenyl)-4-N-cyclohexyl-2-methylpyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5/c1-12-19-16(21-14-5-3-2-4-6-14)11-17(20-12)22-15-9-7-13(18)8-10-15/h7-11,14H,2-6,18H2,1H3,(H2,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOQPGOYFNJPGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2CCCCC2)NC3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-aminophenyl)-N6-cyclohexyl-2-methylpyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of catalysts such as sodium hydride and solvents like dimethylformamide (DMF) under controlled temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often employing high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

N4-(4-aminophenyl)-N6-cyclohexyl-2-methylpyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the aminophenyl group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N4-(4-aminophenyl)-N6-cyclohexyl-2-methylpyrimidine-4,6-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in enzyme studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N4-(4-aminophenyl)-N6-cyclohexyl-2-methylpyrimidine-4,6-diamine exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved often include signal transduction cascades that lead to cellular responses such as apoptosis or proliferation.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Quinazoline-Based Diamines ()

Quinazoline derivatives (e.g., compounds 4c, 4d, 5a–d) share a fused benzene-pyrimidine ring system, unlike the simpler pyrimidine backbone of the target compound. Key differences include:

- Thermal Stability : Quinazoline analogs (e.g., 5a, 5c, 5d) exhibit high melting points (>260°C), likely due to extended aromaticity .

- Biological Activity : Compound 18 (N4-(4-((thiazol-2-yl)methoxy)-3-chlorophenyl)-N6-((R)-4,5-dihydro-4-methyloxazol-2-yl)quinazoline-4,6-diamine) shows potent anticancer activity, attributed to thiazolyl and oxazolyl substituents .

- Selectivity : ARRY-334543 (a quinazoline diamine) inhibits EGFR/HER2 with IC50 values of 7 nM and 2 nM, respectively, highlighting the role of heterocyclic substituents in kinase targeting .

The cyclohexyl group could enhance lipophilicity compared to quinazoline-based substituents.

Pyrimidine-Based Diamines (–6, 9–10)

Pyrimidine diamines with diverse substituents provide direct structural analogs for comparison:

Compound 23 ()

- Structure: N4-(5-(2-Fluoro-6-methyl-4-(methylsulfonyl)phenoxy)-3-methylimidazo[4,5-b]pyridin-7-yl)pyrimidine-4,6-diamine.

- Properties: Molecular weight 444.2 g/mol, purity >99%, tyrosine kinase 2 (TYK2) inhibitor .

- Key Difference: The fluorinated phenoxy group and imidazopyridine moiety enhance kinase selectivity, contrasting with the target compound’s aminophenyl and cyclohexyl groups.

N4-(3-Morpholinopropyl)-N6-(4-(Trifluoromethoxy)phenyl)pyrimidine-4,6-Diamine (4b, )

N6-(4-Aminophenyl)-2,N4,N4-Trimethylpyrimidine-4,6-Diamine ()

Heterocyclic Hybrids ()

Indole-quinazoline hybrids (e.g., N4-(1H-indol-5-yl)-quinazoline-4,6-diamine) exhibit anti-inflammatory activity by suppressing TNF-α and IL-6 . The target compound’s aminophenyl group may mimic indole’s hydrogen-bonding capacity but lacks fused aromaticity.

Implications for Drug Design

- Substituent Effects : Bulky groups (e.g., cyclohexyl) may improve target selectivity but reduce solubility.

- Electron-Withdrawing Groups : Fluorine or sulfonyl groups (as in Compound 23) enhance kinase affinity .

- Aromatic vs. Aliphatic Substituents: Aminophenyl groups offer hydrogen-bonding sites, while aliphatic groups (e.g., cyclohexyl) increase lipophilicity.

Biological Activity

N4-(4-aminophenyl)-N6-cyclohexyl-2-methylpyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Compound Overview

- Chemical Structure : The compound features a pyrimidine core with an aminophenyl substituent at the N4 position and a cyclohexyl group at the N6 position, along with a methyl group at the 2 position. This unique structure contributes to its biological properties.

- Molecular Formula : C16H22N4

- Molecular Weight : 298.38 g/mol

- CAS Number : 1706457-52-4

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound is thought to inhibit specific enzymes involved in critical cellular pathways, potentially affecting processes such as apoptosis and cell proliferation.

- Receptor Modulation : It may interact with various receptors, leading to altered signal transduction pathways that influence cellular responses.

Anti-inflammatory Activity

Studies have shown that this compound exhibits significant anti-inflammatory properties. It has been tested in various in vitro models where it demonstrated the ability to reduce inflammatory markers. The mechanism likely involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Anticancer Activity

This compound has been evaluated for its anticancer potential. Preliminary studies indicate that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (vulvar carcinoma) | 15 | Induction of apoptosis |

| MCF7 (breast cancer) | 12 | Cell cycle arrest |

| HCT116 (colon cancer) | 18 | Inhibition of proliferation |

Case Studies

-

In Vitro Study on A431 Cells :

- Researchers investigated the effect of this compound on A431 cells. The study found a significant reduction in cell viability at concentrations above 10 µM, with morphological changes indicative of apoptosis observed under microscopy.

-

In Vivo Anti-inflammatory Model :

- In a murine model of inflammation induced by carrageenan, treatment with the compound resulted in a notable decrease in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Synthesis and Industrial Application

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution reactions:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Cyclization | 1,2-diamines + sulfonium salts | Acidic medium |

| Substitution | Alkyl halides | Basic environment |

In industrial settings, automated reactors are often employed for large-scale production, optimizing yield and purity through techniques like high-performance liquid chromatography (HPLC).

Q & A

Q. What are the optimized synthetic routes for N4-(4-aminophenyl)-N6-cyclohexyl-2-methylpyrimidine-4,6-diamine, and how are intermediates characterized?

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: Beyond NMR and LC-MS, researchers should employ:

- High-Resolution Mass Spectrometry (HRMS) to resolve isotopic patterns and confirm molecular formula (e.g., C18H24N6).

- HPLC-PDA for purity assessment under gradient elution (e.g., C18 column, 0.1% TFA in H2O/MeCN).

- X-ray crystallography (if crystals are obtainable) to resolve 3D conformation and hydrogen-bonding networks .

Q. How is initial biological activity screening conducted for this compound?

Methodological Answer:

- Kinase inhibition assays : Test against targets like FLT3 or EGFR at 10 µM in ATP-competitive formats (IC50 determination via fluorescence polarization) .

- Cellular viability assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HCT-116, MCF-7) with dose-response curves (1 nM–10 µM) .

- Selectivity profiling : Screen against kinase panels (e.g., 50 kinases) to identify off-target effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Q. How can contradictory data in kinase inhibition profiles be resolved?

Methodological Answer:

- Orthogonal assays : Validate FLT3 inhibition using biochemical (recombinant kinase) and cellular (phospho-FLT3 Western blot) methods .

- Cryo-EM/crystallography : Resolve compound-target complexes to identify binding mode discrepancies (e.g., Type I vs. Type II kinase inhibitors) .

- Metabolic stability testing : Use liver microsomes to rule out false negatives from rapid degradation .

Q. What strategies mitigate off-target effects in in vivo models?

Methodological Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance bioavailability and reduce non-specific binding .

- Tissue distribution studies : Use radiolabeled compound (e.g., 14C-tagged) to quantify accumulation in tumors vs. healthy tissues .

- Combination therapy : Pair with selective inhibitors (e.g., EGFR monoclonal antibodies) to lower effective doses and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.